molecular formula C15H10ClN3O3S2 B2481181 5-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide CAS No. 330201-20-2

5-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide

Cat. No.: B2481181
CAS No.: 330201-20-2
M. Wt: 379.83
InChI Key: KQODNTXLLMTFEZ-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the benzothiazole ring system in its structure contributes to its significant pharmacological potential.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the benzothiazole derivative using a mixture of concentrated sulfuric acid and nitric acid.

    Chlorination: The chlorination of the benzothiazole derivative can be achieved using thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the reaction of the chlorinated benzothiazole derivative with 2-(methylthio)aniline to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be used for reduction reactions.

    Substitution: Nucleophiles such as ammonia or primary amines can be used under basic conditions for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-nitrobenzamide: Lacks the benzothiazole ring and methylthio group, resulting in different biological activities.

    N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide: Similar structure but without the chloro group, which may affect its reactivity and biological properties.

    5-chloro-N-(2-(methylthio)phenyl)-2-nitrobenzamide: Contains a phenyl ring instead of a benzothiazole ring, leading to different pharmacological profiles.

Uniqueness

The unique combination of the benzothiazole ring, chloro group, nitro group, and methylthio group in 5-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide contributes to its distinct chemical reactivity and biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-chloro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3S2/c1-23-15-18-11-4-3-9(7-13(11)24-15)17-14(20)10-6-8(16)2-5-12(10)19(21)22/h2-7H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQODNTXLLMTFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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